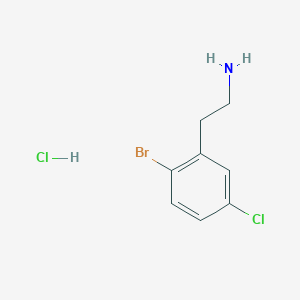

2-(2-Bromo-5-chlorophenyl)ethan-1-amine hydrochloride

Description

Properties

IUPAC Name |

2-(2-bromo-5-chlorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrClN.ClH/c9-8-2-1-7(10)5-6(8)3-4-11;/h1-2,5H,3-4,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXDTVVAKCHQPID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CCN)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrCl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-5-chlorophenyl)ethan-1-amine hydrochloride typically involves the bromination and chlorination of phenylethylamine derivatives. One common method includes the reaction of 2-bromo-5-chlorobenzaldehyde with nitromethane to form the corresponding nitrostyrene, which is then reduced to the amine using a reducing agent such as lithium aluminum hydride (LiAlH4). The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions to ensure high yield and purity. The compound is typically produced in high purity forms (99% and above) and can be packaged in various quantities, including bulk quantities .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-5-chlorophenyl)ethan-1-amine hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding nitro compound.

Reduction: The nitro group can be reduced back to the amine.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitro compounds, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

Pharmaceutical Development

2-(2-Bromo-5-chlorophenyl)ethan-1-amine hydrochloride serves as a precursor in the synthesis of various pharmaceutical compounds targeting neurological disorders. Its structure allows for modifications that can enhance therapeutic efficacy against conditions such as depression and anxiety by influencing neurotransmitter systems, particularly serotonin and dopamine pathways.

Antimicrobial Activity

This compound has shown promising antimicrobial properties against a range of pathogens. Laboratory studies indicate its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The following table summarizes its antimicrobial efficacy:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

| Candida albicans | 16 µg/mL |

These results suggest that this compound could be further developed as an antimicrobial agent .

Study on Bacterial Infections

A notable study evaluated the effectiveness of this compound in treating bacterial infections in laboratory animals. Administered at doses ranging from 5 to 10 mg/kg body weight, results showed a significant reduction in bacterial load compared to controls, with no observed allergic reactions. The clinical recuperation rate was reported at approximately 98% for the treated group .

Mechanism of Action

The mechanism of action of 2-(2-Bromo-5-chlorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenethylamine Derivatives

2-(2,5-Dimethoxyphenyl)ethan-1-amine Hydrochloride (Compound 2)

- Structure : Methoxy groups at positions 2 and 5 of the phenyl ring.

- Key Differences :

- Methoxy groups are electron-donating, contrasting with the electron-withdrawing Br/Cl in the target compound.

- Molecular weight: Lower due to absence of halogens (~215 g/mol vs. ~265 g/mol for the target compound).

- Biological Activity : Acts as a 5-HT2A receptor agonist but with β-arrestin bias, a property modulated by substituent electronic effects .

2-(4-Bromo-2,5-dimethoxyphenyl)ethan-1-amine Hydrochloride (Compound 3)

- Structure : Bromine at position 4, methoxy groups at 2 and 3.

- Key Differences :

- Bromine position alters steric and electronic interactions with receptors.

- Methoxy groups may enhance solubility compared to the target compound’s halogens.

- Synthesis : Prepared via analogous routes (e.g., General Procedure A), suggesting similar scalability .

Halogenated and Heterocyclic Derivatives

1-(2-Iodo-5-methylphenyl)methanamine Hydrochloride

- Structure : Iodine at position 2, methyl at position 5, with a methanamine backbone.

- Key Differences :

2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine Hydrochloride

- Structure : Incorporates an isoxazole heterocycle instead of a phenyl ring.

- Molecular weight: 162.62 g/mol, significantly lower due to the absence of halogens .

Structural Analogues with Constrained Geometries

Bicyclo[1.1.1]pentan-1-amine Hydrochloride

- Structure : Rigid bicyclic framework replaces the phenyl ring.

- Key Differences :

2-(1-Phenylcyclopropyl)ethan-1-amine Hydrochloride

- Structure : Cyclopropyl group adjacent to the phenyl ring.

- Key Differences :

- Ring strain from cyclopropane may increase reactivity or alter binding kinetics.

- Molecular weight: 197.71 g/mol, comparable to the target compound .

Biological Activity

2-(2-Bromo-5-chlorophenyl)ethan-1-amine hydrochloride, also known as (1R)-1-(2-bromo-5-chlorophenyl)ethan-1-amine hydrochloride, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromo and chloro substituent on a phenyl ring, combined with an amine functional group. Its molecular formula is with a molecular weight of approximately 237.53 g/mol. The presence of halogens influences its reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with various biological targets , including enzymes and receptors. Upon binding, it modulates their activity, leading to diverse biological effects. The specific pathways activated depend on the nature of the target and the context in which the compound is applied.

Neurotransmitter Interaction

Research indicates that this compound may influence neurotransmitter systems, particularly those involving serotonin and dopamine pathways. These interactions suggest potential applications in treating neurological disorders or mood-related conditions .

Antimicrobial Properties

Emerging studies highlight the antimicrobial potential of this compound. It has shown activity against various bacterial strains, indicating its possible use as an antibiotic or antifungal agent. The minimum inhibitory concentration (MIC) values demonstrate significant efficacy against both Gram-positive and Gram-negative bacteria .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of various compounds, including this compound, against multiple pathogens. The results indicated that this compound exhibited potent activity against E. coli and Bacillus mycoides , with MIC values significantly lower than those of common antibiotics .

Structure-Activity Relationship (SAR)

The unique substitution pattern on the phenyl ring contributes to the compound's biological properties. Comparative studies with similar compounds reveal that variations in halogen positioning can significantly affect binding affinity and biological activity.

Q & A

Basic: What are the established synthetic routes for preparing 2-(2-Bromo-5-chlorophenyl)ethan-1-amine hydrochloride?

The synthesis typically involves multi-step reactions:

- Step 1 : Bromination/chlorination of the precursor aromatic ring under controlled conditions (e.g., using N-bromosuccinimide or Cl2 gas with Lewis acid catalysts) to achieve regioselective substitution .

- Step 2 : Introduction of the ethanamine side chain via nucleophilic substitution or reductive amination. For example, a nitro intermediate may be reduced to an amine using LiAlH4 or catalytic hydrogenation .

- Step 3 : Formation of the hydrochloride salt by treating the free base with HCl in a polar solvent (e.g., ethanol or diethyl ether) .

Key challenges include minimizing side reactions during halogenation and ensuring high purity of intermediates.

Basic: What spectroscopic and analytical methods are recommended for structural characterization?

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm aromatic substitution patterns and amine proton integration. For example, the aromatic protons in the 2- and 5-positions show distinct splitting due to bromine and chlorine electronegativity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 280.93 for C8H9BrClN<sup>+</sup>) .

- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) assesses purity (>98%) and identifies residual solvents .

Advanced: How can regioselectivity challenges in bromine/chlorine substitution be addressed during synthesis?

- Directed Metalation : Use directing groups (e.g., methoxy or amine) to guide halogenation to specific positions. For example, a methoxy group at the 4-position can direct bromination to the 2-position .

- Catalytic Control : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to install halogens post-amine side-chain addition, avoiding competing side reactions .

- Temperature/Reagent Optimization : Lower temperatures (0–5°C) and slow reagent addition minimize over-halogenation .

Advanced: What strategies are used to evaluate β-arrestin-biased signaling in receptor studies involving this compound?

- β-Arrestin Recruitment Assays : Use bioluminescence resonance energy transfer (BRET) or fluorescently tagged β-arrestin to quantify receptor interaction kinetics. Compare results with G protein-dependent pathways (e.g., cAMP accumulation) .

- Bias Factor Calculation : Normalize β-arrestin signaling efficacy against G protein activation using the Black-Leff operational model to identify biased agonism .

- Structural Analog Comparison : Test halogen-substituted analogs (e.g., 2,5-dimethoxy derivatives) to assess how bromine/chlorine substitution affects receptor conformation .

Safety: What precautions are critical when handling this compound in vitro?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis .

- Ventilation : Ensure local exhaust ventilation (LEV) during reactions releasing HCl gas.

- Waste Disposal : Neutralize aqueous waste with sodium bicarbonate before disposal. Solid waste should be incinerated in compliance with hazardous material guidelines .

- Storage : Store at –20°C in airtight, light-resistant containers to prevent degradation .

Advanced: How can computational modeling aid in predicting the compound’s pharmacokinetic properties?

- Molecular Dynamics (MD) Simulations : Model interactions with cytochrome P450 enzymes (e.g., CYP2D6) to predict metabolic stability and potential drug-drug interactions .

- Docking Studies : Use Schrödinger Suite or AutoDock to assess binding affinity for serotonin receptors (e.g., 5-HT2A) based on halogen-π interactions .

- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity) and blood-brain barrier permeability, guiding toxicity studies .

Basic: What solvent systems are optimal for recrystallization?

- Ethanol/Water : Dissolve the crude product in hot ethanol (70°C) and add deionized water dropwise until cloudiness appears. Cool to 4°C for 12 hours to yield high-purity crystals .

- Diethyl Ether : For free base isolation, use ether for liquid-liquid extraction before HCl salt formation .

Advanced: How does the halogen substitution pattern influence receptor binding kinetics?

- Steric Effects : Bromine at the 2-position creates steric hindrance, potentially reducing off-target binding to α-adrenergic receptors .

- Electronic Effects : Chlorine’s electronegativity enhances hydrogen bonding with receptor residues (e.g., Ser159 in 5-HT2A), increasing agonist potency .

- Comparative Studies : Replace bromine with iodine or fluorine to evaluate halogen size/electronegativity effects on binding affinity .

Basic: What stability tests are required for long-term storage?

- Accelerated Degradation Studies : Expose samples to 40°C/75% relative humidity for 6 months. Monitor via HPLC for decomposition products (e.g., free amine or dehalogenated byproducts) .

- Light Sensitivity : UV-vis spectroscopy under UV light (254 nm) detects photodegradation. Use amber glass vials for light-sensitive storage .

Advanced: How can enantiomeric purity be assessed if chiral centers are present?

- Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol mobile phase to resolve enantiomers. Compare retention times with racemic standards .

- Circular Dichroism (CD) : Measure Cotton effects at 220–260 nm to confirm configuration (R/S) .

- Synthesis Control : Employ asymmetric catalysis (e.g., Evans oxazolidinone auxiliaries) during amine formation to ensure >99% enantiomeric excess .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.